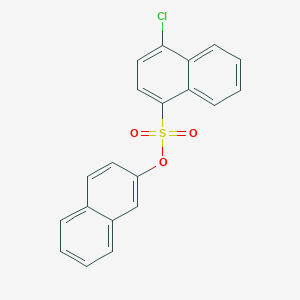

![molecular formula C24H23N3O B6477958 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide CAS No. 2640970-74-5](/img/structure/B6477958.png)

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a light yellow solid . It is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves complex organic reactions . For example, one synthesis involved the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate (II) under reflux conditions for 12 hours under an argon atmosphere in a 2-ethoxyethanol–water mixture .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as UV/Vis spectroscopy and cyclic voltammetry . The NMR data provides information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be influenced by various factors . For example, both electron-donating and electron-withdrawing groups can stabilize the radical, but it is not clear how this stabilization occurs .Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 147–150 °C . The 1H NMR and 13C NMR data provide information about the physical and chemical properties of the compound .Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide has been used in a variety of scientific research applications, primarily as a tool for studying the effects of various compounds on biological systems. It has been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of certain compounds. It has also been used in studies of enzyme inhibition, as well as in studies of the effects of certain drugs on the central nervous system. Additionally, this compound has been used in studies of the effects of certain compounds on gene expression and cell growth.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a variety of targets, including enzymes, receptors, and proteins, playing crucial roles in various biological processes .

Mode of Action

Similar compounds have been shown to bind with high affinity to their targets, resulting in changes in the function of these targets . For instance, some compounds have been found to inhibit enzymes, block receptors, or disrupt protein function, leading to various downstream effects .

Biochemical Pathways

For instance, some compounds have been shown to affect the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .

Pharmacokinetics

For instance, a compound’s solubility, stability, and permeability can influence its absorption and distribution within the body, while its metabolic stability can affect its duration of action and potential for drug interactions .

Result of Action

Similar compounds have been shown to have a variety of effects, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Furthermore, the physiological environment within the body, including the presence of enzymes, proteins, and other molecules, can also influence a compound’s action .

Advantages and Limitations for Lab Experiments

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on biological systems. However, there are also some limitations to using this compound in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent before it can be used. Additionally, it is not very stable in the presence of light or heat, so it must be stored in a dark, cool place.

Future Directions

There are a number of potential future directions for the use of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide in scientific research. It could be used to study the effects of various compounds on gene expression and cell growth, as well as to investigate the mechanism of action of certain drugs. Additionally, it could be used to study the effects of certain compounds on the central nervous system, as well as the biochemical and physiological effects of certain compounds. Furthermore, it could be used to study the effects of certain compounds on the metabolism of drugs and other compounds. Finally, it could be used to study the effects of certain compounds on the inhibition of certain enzymes, such as cytochrome P450 enzymes.

Synthesis Methods

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitution reactions, and alkylation reactions. The most common method for synthesizing this compound is the condensation reaction between 1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}amine and 2-naphthoic acid. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of a Schiff base, which is then reduced to this compound using sodium borohydride or a similar reducing agent.

properties

IUPAC Name |

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O/c1-27-23(14-16-26-27)20-11-9-18(10-12-20)13-15-25-24(28)17-21-7-4-6-19-5-2-3-8-22(19)21/h2-12,14,16H,13,15,17H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIXUXNGPNNQHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B6477881.png)

![4-butoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477890.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6477897.png)

![4-methoxy-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477898.png)

![2,4,5-trimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477901.png)

![3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6477905.png)

![1-[(4-chlorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6477911.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B6477914.png)

![3-chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477922.png)

![2-methyl-4-[(2,4,5-trimethylbenzenesulfonyl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate](/img/structure/B6477937.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6477945.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B6477954.png)

![1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477966.png)